Cas no 24006-88-0 (4,5-Dimethoxy-1,2-benzenediacetonitrile)
4,5-Dimethoxy-1,2-benzenediacetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol
- AKOS022115788
- starbld0003806
- 24006-88-0
- STL297777
- 2-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetonitrile
- 4,5-Dimethoxy-1,2-benzenediacetonitrile
- 2,2'-(4,5-dimethoxybenzene-1,2-diyl)diacetonitrile
- Oprea1_063816
- 2,2'-(4,5-Dimethoxy-1,2-phenylene)diacetonitrile
- 4,5-Dimethoxy-o-benzenediacetonitrile
-
- Inchi: 1S/C12H12N2O2/c1-15-11-7-9(3-5-13)10(4-6-14)8-12(11)16-2/h7-8H,3-4H2,1-2H3
- InChI Key: ZOEPFMHUJANJRN-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC(CC#N)=C(CC#N)C=1)OC
Computed Properties
- Exact Mass: 216.089877630Da
- Monoisotopic Mass: 216.089877630Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 66Ų
4,5-Dimethoxy-1,2-benzenediacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D469670-100mg |
4,5-Dimethoxy-1,2-benzenediacetonitrile |
24006-88-0 | 100mg |
$184.00 | 2023-05-18 | ||
| TRC | D469670-250mg |
4,5-Dimethoxy-1,2-benzenediacetonitrile |
24006-88-0 | 250mg |
$408.00 | 2023-05-18 | ||
| TRC | D469670-500mg |
4,5-Dimethoxy-1,2-benzenediacetonitrile |
24006-88-0 | 500mg |
$758.00 | 2023-05-18 | ||
| TRC | D469670-1g |
4,5-Dimethoxy-1,2-benzenediacetonitrile |
24006-88-0 | 1g |
$ 1200.00 | 2023-09-07 | ||
| TRC | D469670-1000mg |
4,5-Dimethoxy-1,2-benzenediacetonitrile |
24006-88-0 | 1g |
$1470.00 | 2023-05-18 |
4,5-Dimethoxy-1,2-benzenediacetonitrile Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 4,5-Dimethoxy-1,2-benzenediacetonitrile
Chemical Profile of 4,5-Dimethoxy-1,2-benzenediacetonitrile (CAS No. 24006-88-0)
4,5-Dimethoxy-1,2-benzenediacetonitrile, identified by its Chemical Abstracts Service (CAS) number 24006-88-0, is a significant organic compound with a molecular structure featuring two methoxy groups and two nitrile substituents on a benzene ring. This unique arrangement imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and pharmaceutical research. The compound’s molecular formula is C₈H₆N₂O₂, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis and application of 4,5-Dimethoxy-1,2-benzenediacetonitrile have garnered attention in recent years due to its utility in the development of bioactive molecules. The presence of nitrile groups enhances reactivity, allowing for further functionalization through hydrolysis or coupling reactions. This characteristic makes it a versatile building block for constructing more complex scaffolds in medicinal chemistry.
In the realm of pharmaceutical research, 4,5-Dimethoxy-1,2-benzenediacetonitrile has been explored as a precursor for various pharmacophores. Its structural motif is reminiscent of natural products and drug candidates that exhibit promising biological activities. For instance, derivatives of this compound have been investigated for their potential in modulating enzyme inhibition and receptor binding interactions. The methoxy groups provide opportunities for selective modifications, enabling fine-tuning of pharmacokinetic properties such as solubility and metabolic stability.
Recent advancements in computational chemistry have further highlighted the significance of 4,5-Dimethoxy-1,2-benzenediacetonitrile in drug discovery pipelines. Molecular modeling studies suggest that this compound can serve as a scaffold for designing molecules with enhanced binding affinity to target proteins. The nitrile functionalities act as hydrogen bond acceptors or participate in π-stacking interactions, which are critical for optimizing receptor engagement. Such insights have guided the synthesis of novel analogs aimed at improving therapeutic efficacy.
The role of 4,5-Dimethoxy-1,2-benzenediacetonitrile extends beyond pharmaceutical applications. In agrochemical research, its derivatives have been examined for their potential as intermediates in the synthesis of pesticides and herbicides. The structural features present in this compound contribute to its ability to interact with biological targets in plants and pests, offering a foundation for developing environmentally sustainable solutions.
From an industrial perspective, the demand for high-purity 4,5-Dimethoxy-1,2-benzenediacetonitrile has driven innovations in synthetic methodologies. Continuous flow chemistry and green solvent systems have been employed to enhance yield and reduce waste during production. These advancements align with global efforts to promote sustainable manufacturing practices in the chemical industry.
The chemical reactivity of 4,5-Dimethoxy-1,2-benzenediacetonitrile also positions it as a key material in material science applications. Researchers have explored its incorporation into conductive polymers and organic electronic materials due to its ability to form stable coordination complexes with metal ions. Such applications underscore the broad utility of this compound across multiple scientific disciplines.
In conclusion,4,5-Dimethoxy-1,2-benzenediacetonitrile (CAS No. 24006-88-0) represents a multifaceted compound with substantial potential in pharmaceuticals、agrochemicals、and advanced materials. Its unique structural features enable diverse functionalization pathways,making it indispensable in synthetic chemistry。The ongoing exploration of its derivatives continues to yield novel insights,reinforcing its importance as a research tool and industrial intermediate。
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